

# Application Notes: Measuring ALT, ProC3, and C6M in Response to Rencofilstat Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Rencofilstat |           |
| Cat. No.:            | B606818      | Get Quote |

#### Introduction

Rencofilstat (formerly CRV431) is a novel, orally administered small molecule that acts as a potent cyclophilin inhibitor.[1][2] Cyclophilins are a family of enzymes that play a crucial role in protein folding and are implicated in various disease processes, including liver fibrosis, inflammation, and viral replication.[3][4] Rencofilstat targets multiple cyclophilin isoforms, including cyclophilin A, B, and D, thereby exerting a multi-faceted therapeutic effect.[3][5] Its primary mechanism of action involves the inhibition of cyclophilin B, a key regulator of collagen synthesis and secretion by hepatic stellate cells, which are the primary collagen-producing cells in the liver.[3][6][7] By inhibiting cyclophilin B, Rencofilstat directly reduces the production of collagen, a hallmark of fibrosis.[6] Additionally, by inhibiting other cyclophilin isoforms, Rencofilstat demonstrates anti-inflammatory and hepatoprotective effects.[3][4] These properties make Rencofilstat a promising therapeutic candidate for chronic liver diseases such as non-alcoholic steatohepatitis (NASH).[8][9]

This document provides detailed protocols for measuring key biomarkers—Alanine Aminotransferase (ALT), Pro-collagen III N-terminal peptide (ProC3), and a neo-epitope of collagen type VI (C6M)—to evaluate the therapeutic efficacy of **Rencofilstat** in a research or clinical setting.

#### **Biomarker Overview**

Alanine Aminotransferase (ALT): ALT is an enzyme predominantly found in liver cells.[10][11]
 When the liver is damaged, ALT is released into the bloodstream, and its elevated level is a







widely used indicator of hepatocellular injury.[10][12] Monitoring ALT levels is a standard method for assessing liver health and the impact of hepatotoxic substances or the therapeutic effect of hepatoprotective agents.[10][12]

- Pro-collagen III N-terminal peptide (ProC3): ProC3 is a biomarker that reflects the formation of type III collagen, a major component of the fibrotic scar tissue in the liver.[13] During the synthesis of type III collagen, the N-terminal pro-peptide is cleaved and released into the circulation.[13] Therefore, elevated levels of ProC3 are indicative of active liver fibrogenesis, making it a valuable marker for assessing the progression and regression of liver fibrosis.[13]
   [14]
- Collagen Type VI neo-epitope (C6M): C6M is a biomarker that signifies tissue remodeling and degradation of type VI collagen by matrix metalloproteinases (MMPs). While ProC3 measures collagen formation, C6M provides insight into the dynamic process of extracellular matrix turnover that occurs during fibrosis. In the context of Rencofilstat's anti-fibrotic activity, a reduction in markers of both collagen formation (ProC3) and tissue remodeling (C6M) can indicate a stabilization or reversal of the fibrotic process.[4][15]

## **Data Presentation**

Clinical trial data has demonstrated that **Rencofilstat** treatment can lead to a reduction in key liver fibrosis and injury biomarkers. The following table summarizes the quantitative changes observed in a Phase 2a study in patients with NASH and F2/F3 fibrosis.[4][15]



| Biomarker | Treatment<br>Group                     | Baseline<br>Value                   | Duration of<br>Treatment | Mean Percent Change from Baseline | Statistical<br>Significanc<br>e             |
|-----------|----------------------------------------|-------------------------------------|--------------------------|-----------------------------------|---------------------------------------------|
| ALT       | Rencofilstat<br>225 mg QD              | Not specified                       | 28 days                  | -16.3% (±<br>25.5%)               | Statistically different compared to placebo |
| Placebo   | Not specified                          | 28 days                             | -0.7% (±<br>13.4%)       | N/A                               |                                             |
| ProC3     | Rencofilstat<br>(75 mg & 225<br>mg QD) | > 15.0 ng/mL                        | 28 days                  | Reduction<br>observed             | Statistically significant reduction         |
| C6M       | Rencofilstat<br>(75 mg & 225<br>mg QD) | > 15.0 ng/mL<br>(ProC3<br>baseline) | 28 days                  | Reduction<br>observed             | Statistically significant reduction         |

Data sourced from a Phase 2a, multicenter, single-blind, placebo-controlled study of **Rencofilstat** in subjects with F2/F3 NASH.[4][15]

## **Visualizations**





Click to download full resolution via product page

Caption: Rencofilstat's mechanism of action targeting cyclophilins.





Click to download full resolution via product page

Caption: Experimental workflow for biomarker analysis.





Click to download full resolution via product page

Caption: Logical flow from **Rencofilstat** treatment to biomarker changes.

# **Experimental Protocols**

1. Protocol for Measuring Alanine Aminotransferase (ALT)

This protocol is based on a colorimetric kinetic assay suitable for use with serum samples in a 96-well plate format.[10][16]

## A. Materials and Reagents

- Serum samples (from subjects pre- and post-Rencofilstat treatment)
- ALT Activity Assay Kit (e.g., Sigma-Aldrich MAK052 or similar)



- · ALT Assay Buffer
- ALT Enzyme Mix
- ALT Substrate
- Pyruvate Standard
- 96-well clear flat-bottom microplate
- Microplate reader capable of measuring absorbance at 570 nm
- Multichannel pipette
- Incubator set to 37°C
- Deionized water
- **B.** Reagent Preparation
- Prepare reagents according to the specific assay kit manufacturer's instructions.
- ALT Assay Buffer: Warm to room temperature before use.
- ALT Enzyme Mix and Substrate: Reconstitute as directed by the manufacturer, aliquot, and store at -20°C.
- Pyruvate Standard Curve: Prepare a standard curve by performing serial dilutions of the Pyruvate Standard in ALT Assay Buffer to generate concentrations ranging from 0 to 10 nmol/well (or as recommended by the kit).
- C. Assay Procedure
- Sample Preparation: Centrifuge blood samples to separate serum. Serum samples can
  typically be used directly. If high ALT activity is expected, dilute the serum with ALT Assay
  Buffer.
- Standard Curve and Sample Plating:



- $\circ$  Add 50  $\mu$ L of each pyruvate standard dilution to separate wells of the 96-well plate to create the standard curve.
- Add 1-20 μL of each serum sample to designated wells.
- Add a positive control if provided with the kit.
- Adjust the volume in all standard and sample wells to 50 μL with ALT Assay Buffer.
- Reaction Mix Preparation: Prepare a master mix of the ALT reaction components according
  to the kit's instructions. Typically, this involves mixing the ALT Assay Buffer, ALT Enzyme Mix,
  and ALT Substrate.
- Initiate Reaction: Add 50  $\mu$ L of the reaction mix to each well containing the standards and samples. Mix gently by tapping the plate.
- Kinetic Measurement:
  - Immediately measure the absorbance at 570 nm (A570) at T initial (time zero).
  - Incubate the plate at 37°C.
  - Measure A570 every 5 minutes for at least 30-60 minutes. Protect the plate from light during incubation.
- Data Analysis:
  - $\circ$  Calculate the change in absorbance ( $\Delta$ A570) for each sample and standard over a linear portion of the kinetic curve.
  - Plot the ΔA570 of the standards against their known concentrations to generate a standard curve.
  - $\circ$  Determine the ALT activity in the unknown samples by interpolating their  $\Delta$ A570 values from the standard curve.
  - Express ALT activity in units per liter (U/L), where one unit of ALT is the amount of enzyme that generates 1.0 μmole of pyruvate per minute at 37°C.[16]

## Methodological & Application





2. Protocol for Measuring Pro-collagen III N-terminal peptide (ProC3)

This protocol describes a general competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of ProC3 in serum.[13][17] It is essential to follow the specific instructions provided with the commercial ELISA kit being used.

### A. Materials and Reagents

- Serum samples
- ProC3 ELISA Kit (containing pre-coated 96-well plate, ProC3 standard, detection antibody, HRP-conjugate, substrate solution, wash buffer, and stop solution)
- 96-well microplate reader capable of measuring absorbance at 450 nm
- · Calibrated pipettes and tips
- Plate washer (optional)
- Deionized water

#### B. Assay Procedure

- Preparation: Bring all reagents and samples to room temperature before use. Reconstitute or dilute standards and buffers as instructed in the kit manual.
- Standard and Sample Addition:
  - Add 20 μL of the ProC3 standards, control, and patient serum samples to the appropriate wells of the pre-coated microplate.
  - Immediately add 100 μL of the peroxidase-labeled anti-ProC3 antibody to each well.
- Incubation: Seal the plate and incubate for 60 minutes at 20-25°C, shaking at 300 rpm.
- Washing:
  - Aspirate the contents of each well.



- Wash each well five times with 350 μL of diluted wash buffer. Ensure complete removal of the buffer after the final wash by inverting the plate and tapping it on absorbent paper.
- Substrate Reaction:
  - Add 100 μL of the TMB substrate solution to each well.
  - Incubate the plate in the dark for 15 minutes at 20-25°C.
- Stopping the Reaction: Add 100 μL of the stop solution to each well. The color in the wells will change from blue to yellow.
- Absorbance Measurement: Read the optical density (OD) of each well at 450 nm within 10 minutes of adding the stop solution.
- Data Analysis:
  - Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is typically used.
  - Calculate the concentration of ProC3 in the patient samples by interpolating their mean absorbance values from the standard curve.
  - Multiply by any dilution factor used. Results are typically expressed in ng/mL. The healthy reference range for ProC3 is approximately 6.1–14.7 ng/mL.[13][18]
- 3. Protocol for Measuring Collagen Type VI neo-epitope (C6M)

The measurement of C6M, a marker of tissue remodeling, is also typically performed using a competitive ELISA, similar to the ProC3 assay. Researchers must use a validated, specific C6M ELISA kit and follow the manufacturer's protocol.

- A. Materials and Reagents
- Serum samples



- C6M ELISA Kit (containing pre-coated 96-well plate, C6M standard, detection antibody, HRP-conjugate, substrate solution, wash buffer, and stop solution)
- 96-well microplate reader (450 nm)
- Calibrated pipettes and tips
- Plate washer (optional)
- Deionized water
- B. Assay Procedure
- Preparation: Prepare all reagents, standards, and samples as described in the kit's manual.
- Standard and Sample Addition: Add standards, controls, and serum samples to the appropriate wells of the microplate.
- Addition of Detection Reagent: Add the enzyme-conjugated detection antibody to each well.
- Incubation: Seal the plate and incubate for the time and temperature specified in the protocol (e.g., 60 minutes at room temperature with shaking).
- Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
- Substrate Incubation: Add the TMB substrate and incubate in the dark to allow for color development.
- Stopping Reaction: Add the stop solution to halt the color development reaction.
- Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
- Calculation: Calculate the C6M concentrations in the samples using a standard curve generated from the known standards, as described for the ProC3 assay. Results are typically expressed in ng/mL.



## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. hepionpharma.com [hepionpharma.com]
- 2. Hepion Pharmaceuticals Announces Major Reductions in Liver Stiffness with Rencofilstat Treatment in 17-week Phase 2 Study of Advanced (F3) MASH Liver Disease - BioSpace [biospace.com]
- 3. hepionpharma.com [hepionpharma.com]
- 4. Rencofilstat, a cyclophilin inhibitor: A phase 2a, multicenter, single-blind, placebocontrolled study in F2/F3 NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rencofilstat in HCC: What You Need To Know OncologyTube [oncologytube.com]
- 6. hepionpharma.com [hepionpharma.com]
- 7. hepionpharma.com [hepionpharma.com]
- 8. Rencofilstat for NASH with Advanced Liver Fibrosis · Info for Participants · Phase Phase 2
   Clinical Trial 2025 | Power | Power [withpower.com]
- 9. hepionpharma.com [hepionpharma.com]
- 10. mmpc.org [mmpc.org]
- 11. ALT Blood Test: A Complete Guide [rupahealth.com]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. Determining a healthy reference range and factors potentially influencing PRO-C3 A biomarker of liver fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 14. nordicbioscience.com [nordicbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. nordicbioscience.com [nordicbioscience.com]



• To cite this document: BenchChem. [Application Notes: Measuring ALT, ProC3, and C6M in Response to Rencofilstat Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606818#measuring-alt-proc3-and-c6m-levels-in-response-to-rencofilstat-treatment]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com